molecular formula C2H2Br2 B7800176 1,2-Dibromoethylene CAS No. 25429-23-6

1,2-Dibromoethylene

Cat. No.: B7800176
CAS No.: 25429-23-6
M. Wt: 185.85 g/mol
InChI Key: UWTUEMKLYAGTNQ-OWOJBTEDSA-N
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Description

Contextual Significance and Historical Evolution of Research on Vicinal Dibromoalkenes

Vicinal dibromoalkenes, characterized by bromine atoms on adjacent carbons of an alkene double bond, have long held significance as versatile intermediates in organic synthesis. Their reactivity allows for various transformations, including dehalogenation to yield alkynes or further functionalization. Historically, research in this area has explored methods for their synthesis and their utility in constructing more complex organic molecules.

1,2-Dibromoethylene (B146495) itself can be synthesized through methods such as the halogenation of acetylene (B1199291) (C₂H₂) with bromine (Br₂). wikipedia.orgfishersci.se This reaction involves the addition of bromine across the triple bond of acetylene. Alternatively, it can be synthesized using N-bromosuccinimide (NBS) and lithium bromide (LiBr). wikipedia.org The study of such synthetic routes and the subsequent reactions of vicinal dibromoalkenes like this compound has been a consistent theme in organic chemistry research, contributing to the development of new synthetic methodologies, including the preparation of alkynes from vicinal and geminal dibromoalkenes using reagents like iPrMgCl-LiCl. uni.luebi.ac.ukepa.gov Vicinal dibromoalkenes can also serve as protected alkyne equivalents in certain synthetic strategies, such as ring-closing metathesis. fishersci.fi

Isomeric Forms of this compound (cis- and trans-)

This compound exists in two distinct geometric isomeric forms: cis-1,2-dibromoethylene and trans-1,2-dibromoethylene. These isomers arise due to the restricted rotation around the carbon-carbon double bond, leading to different spatial arrangements of the bromine atoms relative to the double bond plane. Both isomers are described as colorless liquids. wikipedia.orgfishersci.at

Structural Distinctions and Symmetry Groups (C₂ᵥ, C₂ₕ)

The key structural distinction between the cis and trans isomers lies in the relative positions of the bromine atoms. In cis-1,2-dibromoethylene, the two bromine atoms are on the same side of the carbon-carbon double bond. This arrangement results in a molecule with a non-zero dipole moment and C₂ᵥ point group symmetry. wikidata.orgmissouri.eduservice.gov.uknih.govfishersci.sesigmaaldrich.com The symmetry elements of the C₂ᵥ point group include an identity operation (E), a twofold rotation axis (C₂) passing through the midpoint of the C=C bond and bisecting the angle between the two C-Br bonds, and two mirror planes (σᵥ). fishersci.sesigmaaldrich.com

Conversely, in trans-1,2-dibromoethylene, the two bromine atoms are on opposite sides of the carbon-carbon double bond. This symmetrical arrangement leads to a molecule with zero net dipole moment and C₂ₕ point group symmetry. wikidata.orgmissouri.eduservice.gov.uknih.govfishersci.senih.govfishersci.be The symmetry elements of the C₂ₕ point group include an identity operation (E), a twofold rotation axis (C₂) passing through the midpoint of the C=C bond and perpendicular to the molecular plane, a center of inversion (i), and a horizontal mirror plane (σₕ) coinciding with the molecular plane. fishersci.senih.govfishersci.befishersci.no The difference in symmetry between the cis and trans isomers has implications for their physical properties and spectroscopic behavior.

Isomer Interconversion and Stability

The interconversion between cis- and trans-1,2-dibromoethylene isomers can occur, although the double bond restricts free rotation. This isomerization is not stable under ambient conditions and can be catalytically induced, for instance, in the presence of atmospheric oxygen (O₂). wikidata.orgmissouri.eduservice.gov.uknih.gov

Studies on the relative stability of the cis and trans isomers of this compound, as well as other 1,2-dihaloethylenes, have indicated that the cis isomer is slightly more stable than the trans isomer. High-level molecular orbital calculations have supported this observation, suggesting a subtle energy difference between the isomers. For 1,2-dibromoethenes, the cis isomer has been calculated to be more stable by a small margin (e.g., 0.04 kcal mol⁻¹ at a specific computational level). The enhanced stability of the cis isomer in dihaloethylenes, often referred to as the "cis effect," has been attributed to factors such as stabilizing hyperconjugative interactions between the lone pairs of the halogen atoms and the antibonding π* orbital of the carbon-carbon double bond. This contrasts with the typical steric arguments that would predict the trans isomer (with larger substituents further apart) to be more stable.

Overview of Key Research Areas

Contemporary research involving this compound spans various fields, leveraging its properties as a model vicinal dibromoalkene and a synthetic building block. Key research areas include:

Photochemistry and Photofragmentation Dynamics: Investigations into the interaction of this compound isomers with light, particularly using techniques like femtosecond-laser irradiation, provide insights into isomer-specific photoionization and photofragmentation pathways. wikidata.orgmissouri.eduservice.gov.uknih.gov These studies reveal how the initial molecular geometry influences the fragmentation patterns and the formation of ionic products like C₂H₂Br⁺ and Br⁺. wikidata.orgmissouri.eduservice.gov.uknih.gov

Biodegradation Studies: Research explores the potential for biodegradation of this compound, particularly in environmental contexts like contaminated groundwater. Studies have evaluated the efficacy of methods like using zero-valent iron for the degradation of 1,2-dibromoethane (B42909) (ethylene dibromide), a related compound, and investigated the biodegradation of 1,2-dibromoethane by bacterial cells, including the effect of external factors like electric fields on microbial growth and substrate conversion.

Synthetic Applications: this compound and other vicinal dibromoalkenes continue to be employed in organic synthesis as versatile intermediates. Their conversion to alkynes is a significant transformation. uni.luebi.ac.ukepa.gov They are also explored in more complex synthetic strategies, such as serving as protected alkyne equivalents in ring-closing metathesis reactions for the synthesis of cyclic structures. fishersci.fi Research in this area focuses on developing efficient and selective reaction conditions for transformations involving these compounds. uni.luebi.ac.ukepa.govfishersci.fi

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,2-dibromoethene
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InChI

InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1+
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InChI Key

UWTUEMKLYAGTNQ-OWOJBTEDSA-N
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Canonical SMILES

C(=CBr)Br
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Isomeric SMILES

C(=C/Br)\Br
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Molecular Formula

C2H2Br2
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DSSTOX Substance ID

DTXSID3060241, DTXSID001019898
Record name 1,2-Dibromoethylene
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Molecular Weight

185.85 g/mol
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Physical Description

Colorless liquid; [HSDB] Decomposes in air, moisture, or light; [Merck Index]
Record name 1,2-Dibromoethylene
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Boiling Point

110 °C @ 754 mm Hg, Boiling point: cis-isomer: 112.5 °C; trans-isomer: 108 °C
Record name 1,2-DIBROMOETHYLENE
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Solubility

Sol in many org solvents, In water, 8,910 mg/l @ 25 °C
Record name 1,2-DIBROMOETHYLENE
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Density

2.21 @ 17 °C/4 °C
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Vapor Pressure

31.0 [mmHg], Vapor pressure: cis-isomer: 21 mm Hg at 26 °C; trans-isomer: 31 mm Hg at 26 deg, 31 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

590-12-5, 540-49-8, 25429-23-6
Record name Ethene, 1,2-dibromo-, (1E)-
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Melting Point

Melting point: -6.5 °C /Trans-isomer/
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Synthetic Methodologies and Preparation Routes

Halogenation of Acetylene (B1199291) and Ethylene (B1197577)

Controlled Bromination of Acetylene to Prevent Polyhalogenation

1,2-Dibromoethylene (B146495) can be synthesized through the halogenation of acetylene (C₂H₂) with bromine (Br₂). wikipedia.org To prevent the formation of tetrahalogenated compounds, such as 1,1,2,2-tetrabromoethane (B165195), acetylene is typically used in excess, with bromine serving as the limiting reagent. wikipedia.org This controlled addition favors the formation of the dibrominated product over further bromination of the double bond. The reaction can be carried out by passing acetylene into a solution of bromine in an inert solvent like dichloromethane (B109758) at low temperatures. chemicalbook.com Another method involves the use of N-bromosuccinimide and lithium bromide, where N-bromosuccinimide acts as a source of electrophilic bromine, followed by the addition of bromide from lithium bromide. wikipedia.org

A specific example details passing acetylene (2.6g, 100mmol) into 20mL of dichloromethane containing DMF (1.3g, 18mmol). chemicalbook.com Bromine (19.2g, 120mmol) dissolved in 100mL of dichloromethane is added dropwise at -5 to 0°C. chemicalbook.com The mixture is then stirred at room temperature for 4 hours. chemicalbook.com After quenching with sodium thiosulfate (B1220275) solution, separation, washing, and drying, distillation yields this compound (13.6g) as a fraction boiling at 107-110°C, with a reported yield of 73%. chemicalbook.com

Reaction of Ethylene with Bromine: Classical Halogen Addition

The reaction of ethylene (C₂H₄) with bromine (Br₂) is a classical example of an electrophilic addition reaction. doubtnut.comlibretexts.org This reaction typically results in the formation of 1,2-dibromoethane (B42909) (C₂H₄Br₂), where a bromine atom adds to each carbon atom of the double bond. doubtnut.comlibretexts.org The double bond of ethylene acts as a nucleophile, attacking the bromine molecule, which is polarized as it approaches the alkene. libretexts.org This leads to the formation of a cyclic bromonium ion intermediate. doubtnut.comlibretexts.org The bromide ion then attacks the carbon atom from the opposite side of the ring, resulting in anti-addition and the formation of 1,2-dibromoethane. libretexts.orgdoubtnut.com

The formation of 1,2-dibromoethane from ethylene and bromine is an addition reaction where the double bond is broken and bromine atoms are added to the molecule. doubtnut.com This reaction can be carried out by passing bromine gas into a solution of ethene in an inert solvent like carbon tetrachloride at room temperature. shaalaa.com

While the direct reaction of ethylene with bromine primarily yields 1,2-dibromoethane doubtnut.comlibretexts.org, this saturated dibromide can serve as a precursor for this compound through subsequent dehydrohalogenation.

Dehydrohalogenation of Polyhalogenated Ethanes

This compound can also be synthesized through the dehydrohalogenation of polyhalogenated ethanes, particularly 1,1,2,2-tetrabromoethane. Dehydrohalogenation involves the removal of hydrogen and halogen atoms from adjacent carbon atoms, typically using a strong base. uoanbar.edu.iq

Dehydrohalogenation of 1,1,2,2-Tetrabromoethane

The dehydrobromination of 1,1,2,2-tetrabromoethane (C₂H₂Br₄) is a common route to synthesize this compound. nih.govchemicalbook.com This reaction involves the removal of two molecules of hydrogen bromide (HBr) from 1,1,2,2-tetrabromoethane. Strong bases are employed to facilitate this elimination. For instance, dehydrohalogenation of 1,1,2,2-tetrabromoethane using sodium hydroxide (B78521) in methanol (B129727) has been reported for the preparation of tribromoethene nih.govchemicalbook.com, and a similar approach is applicable for the synthesis of this compound. The use of strong bases like KOH in ethanol (B145695) is also mentioned for the dehydrohalogenation of 1,1,2,2-tetrabromoethane to yield this compound.

Influence of Reaction Conditions on Isomer Ratios (e.g., Temperature, Solvent Polarity)

The dehydrohalogenation of 1,1,2,2-tetrabromoethane can yield both the cis and trans isomers of this compound. wikipedia.org The ratio of these isomers can be influenced by the reaction conditions, such as temperature and solvent polarity. For example, polar aprotic solvents are reported to favor the formation of the trans isomer due to reduced steric hindrance during the elimination process. The specific base used and its concentration can also play a role in determining the isomer distribution.

Kinetic vs. Thermodynamic Control in Dehydrohalogenation

The dehydrohalogenation of polyhalogenated ethanes, like other elimination reactions, can be subject to kinetic or thermodynamic control, which can influence the ratio of possible products, including geometric isomers. nwpolytech.calibretexts.orgwikipedia.orglibretexts.org

Kinetic control favors the product that is formed faster, which is typically the one resulting from the transition state with the lowest activation energy. libretexts.orgwikipedia.orglibretexts.org Thermodynamic control, on the other hand, favors the most stable product, which is the one with the lowest free energy at equilibrium. libretexts.orgwikipedia.orglibretexts.org

In dehydrohalogenation reactions, varying the reaction temperature can shift the outcome between kinetic and thermodynamic control. libretexts.orglibretexts.org Lower temperatures often favor kinetic control, as the reaction is less likely to be reversible, and the product ratio is determined by the relative rates of formation. libretexts.orglibretexts.org Higher temperatures can lead to thermodynamic control, allowing for equilibrium to be reached, and the more stable isomer will predominate. libretexts.orglibretexts.org

Alternative Synthetic Strategies

Beyond the direct halogenation of acetylene, several alternative strategies have been developed for the synthesis of this compound and related dibrominated unsaturated compounds. These methods often aim to improve selectivity, utilize less hazardous reagents, or facilitate the reaction under milder conditions.

N-Bromosuccinimide and Lithium Bromide Approaches

A notable alternative approach for the dibromination of carbon-carbon unsaturated bonds, including alkynes which can yield this compound, involves the use of N-bromosuccinimide (NBS) in combination with lithium bromide (LiBr) wikipedia.orgorganic-chemistry.orgorganic-chemistry.org. This method provides an efficient route to vicinal dibromides without the direct use of molecular bromine (Br₂), which is known for its toxicity and handling difficulties organic-chemistry.org.

Research has demonstrated that unsaturated compounds such as alkynes can be dibrominated rapidly, often within minutes, using NBS and LiBr in tetrahydrofuran (B95107) (THF) at room temperature organic-chemistry.orgorganic-chemistry.orgresearchgate.net. This combination of reagents and conditions typically leads to good to excellent yields of the dibrominated products organic-chemistry.orgorganic-chemistry.org. The reaction is suggested not to proceed via a radical pathway organic-chemistry.org. The use of this method also avoids environmentally undesirable solvents like carbon tetrachloride (CCl₄) organic-chemistry.org.

Industrial Scale Preparation Methods

While specific dedicated industrial processes solely for this compound are not extensively detailed in readily available literature, several synthetic routes are amenable to scaling and likely form the basis for larger-scale production if required.

A fundamental method for preparing this compound involves the direct halogenation of acetylene (C₂H₂) with bromine (Br₂) wikipedia.orgchemicalbook.com. This addition reaction across the triple bond of acetylene yields this compound. A described laboratory preparation using this method involved passing acetylene into a solution of bromine in dichloromethane, with dimethylformamide (DMF) as an additive, at temperatures between -5 and 0°C, followed by stirring at room temperature. This process reported a yield of 73% for this compound chemicalbook.com. The product obtained from this method was found to have a purity of 98.6% with an E/Z ratio of 96/4 chemicalbook.com.

Another method mentioned for the preparation of this compound involves the reaction of tetrabromoethylene (B1617066) with zinc and alcohol, followed by separation of the isomers via fractional distillation nih.gov. While this method starts from a more highly brominated precursor, it represents an alternative reductive debromination approach.

The scalability of the direct bromination of acetylene makes it a likely candidate for industrial production. The method utilizing NBS and LiBr, while effective on a laboratory scale and offering advantages in reagent handling, would depend on the economics and efficiency of recycling or disposing of the succinimide (B58015) byproduct for large-scale industrial application.

Synthesis Data

MethodReactantsConditionsReported YieldNotes
Halogenation of Acetylene chemicalbook.comAcetylene, Bromine, DMF-5 to 0°C then room temperature, Dichloromethane73%Purity 98.6%, E/Z ratio 96/4
NBS and Lithium Bromide organic-chemistry.orgorganic-chemistry.orgresearchgate.netAlkyne, NBS, LiBrRoom temperature, THFGood to ExcellentAvoids molecular bromine and CCl₄

Chemical Reactivity and Mechanistic Investigations

Electrophilic Addition Reactions Across the Double Bond

1,2-Dibromoethylene (B146495), which exists as cis and trans isomers, features an electron-rich carbon-carbon double bond, making it susceptible to electrophilic attack. wikipedia.org The bromine atoms already present on the double bond influence the reactivity and regioselectivity of these addition reactions.

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to an alkene is a classic example of an electrophilic addition reaction. chemguide.net In the case of this compound, this reaction proceeds to yield a saturated tetrahaloalkane. The reaction with bromine, for instance, produces 1,1,2,2-tetrabromoethane (B165195).

The mechanism begins with the approach of the non-polar bromine molecule to the electron-rich π bond of this compound. The π electrons induce a dipole in the Br-Br bond, making one bromine atom partially positive (electrophilic) and the other partially negative. quizlet.com The π bond attacks the electrophilic bromine atom, leading to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbon atoms of the original double bond. chemguide.netmasterorganicchemistry.com This intermediate is then attacked by the bromide ion (Br⁻) formed in the first step. The attack occurs from the side opposite to the bulky bromonium ion, resulting in an anti-addition stereochemistry. masterorganicchemistry.com

Reaction Scheme: Bromination of this compound

C₂H₂Br₂ + Br₂ → C₂H₂Br₄

Table 1: Mechanistic Steps for Halogen Addition

Step Description Intermediate/Product
1 The π bond of this compound attacks the electrophilic bromine atom of the polarized Br₂ molecule. Cyclic bromonium ion and a bromide ion (Br⁻).

| 2 | The bromide ion acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the back side. | 1,1,2,2-Tetrabromoethane. |

Hydrogen halides (HX), such as hydrogen bromide (HBr), add across the double bond of this compound in another characteristic electrophilic addition reaction. libretexts.org This reaction results in the formation of a trihaloalkane. For example, the addition of HBr to this compound yields 1,1,2-tribromoethane.

The mechanism is initiated by the attack of the alkene's π electrons on the electrophilic proton (H⁺) of the hydrogen halide. docbrown.info This breaks the double bond and forms a C-H bond, generating a carbocation intermediate and a halide ion (X⁻). libretexts.org The bromine atoms attached to the double bond can stabilize the adjacent positive charge through resonance (lone pair donation). The halide ion then acts as a nucleophile and attacks the carbocation, forming the final product. docbrown.info

Due to the symmetry of this compound, the initial protonation can occur on either carbon atom, leading to the same carbocation intermediate where the positive charge is on a bromine-substituted carbon. This carbocation is stabilized by the lone pairs on the attached bromine atom. The subsequent nucleophilic attack by the bromide ion on this carbocation leads to the formation of 1,1,2-tribromoethane.

Table 2: Product of Hydrogen Halide Addition

Reactant Reagent Product

Nucleophilic Reactions

While 1,2-dibromoethane (B42909) is known to be used as a brominating agent for carbanions, the use of this compound for this purpose is less common. wikipedia.org In principle, a carbanion, a potent nucleophile, could attack one of the bromine atoms on the this compound molecule. Carbanions react with a variety of electrophiles, including halogenating agents.

In such a hypothetical reaction, the carbanion (R⁻) would attack a bromine atom on the vinyl halide. This would be a nucleophilic attack on a halogen. The feasibility of this reaction depends on the electrophilicity of the bromine atoms in this compound. The sp² hybridization of the carbon atoms and the presence of the double bond may influence the reactivity compared to saturated haloalkanes. The reaction would result in a brominated organic compound and a vinyl carbanion bearing a bromine atom.

Elimination Reactions: Dehydrobromination

Dehydrobromination is an elimination reaction that involves the removal of a hydrogen atom and a bromine atom from adjacent carbons, typically facilitated by a base, to form a new π bond. vedantu.com

The dehydrobromination of this compound is a key reaction for the synthesis of bromoacetylene. acs.org Specifically, the reaction of cis-1,2-dibromoethylene with a base, such as triethylamine in dimethylformamide (DMF), has been studied. acs.org

Kinetic studies of this reaction suggest a mechanism that is distinct from the common E2 (bimolecular elimination) pathway. The proposed mechanism is an (ElcB)ip, or preequilibrium ion-pair, mechanism. acs.org In this pathway, the base first removes a proton from the this compound to form a carbanion (conjugate base) in a rapid preequilibrium step. This carbanion is stabilized as an ion pair with the protonated base. The rate-determining step is the subsequent loss of the bromide ion from this carbanion intermediate to form the alkyne product, bromoacetylene. acs.org

Reaction Scheme: Dehydrobromination of this compound

cis-C₂H₂Br₂ + (C₂H₅)₃N → C₂HBr + (C₂H₅)₃NH⁺Br⁻

Table 3: Mechanistic Comparison for Dehydrobromination

Mechanism Key Feature Intermediate Rate Determining Step
E2 Concerted (single step) reaction. Transition state only. Base removes proton as leaving group departs.

| (ElcB)ip | Stepwise reaction with a preequilibrium. | Carbanion ion-pair. | Loss of leaving group from the carbanion. |

Mechanistic Studies of Dehydrobromination (e.g., E1cB, E2)

The dehydrobromination of this compound, an elimination reaction that removes hydrogen bromide (HBr) to form bromoacetylene, has been subject to mechanistic scrutiny to distinguish between possible reaction pathways, primarily the E2 (Elimination, Bimolecular) and E1cB (Elimination, Unimolecular, Conjugate Base) mechanisms. masterorganicchemistry.comwikipedia.org The E2 mechanism involves a single, concerted step where a base removes a proton and the leaving group departs simultaneously. dalalinstitute.com In contrast, the E1cB mechanism is a two-step process that begins with the formation of a carbanion intermediate (the conjugate base of the substrate), followed by the departure of the leaving group in a subsequent, often rate-determining, step. masterorganicchemistry.comwikipedia.org

A kinetic study of the reaction between cis-1,2-dibromoethylene and triethylamine in dimethylformamide (DMF) revealed that the reaction is second-order. acs.org The primary product is likely monobromoacetylene. acs.org This study is crucial for elucidating the mechanism. The key distinction between the E1, E2, and E1cB pathways often lies in the timing of C-H bond cleavage and C-Br bond cleavage. masterorganicchemistry.com In the E1cB mechanism, the initial deprotonation step forms a carbanion. wikipedia.org Factors that stabilize this carbanion, such as adjacent electron-withdrawing groups, favor the E1cB pathway. masterorganicchemistry.com The reaction is also favored by the presence of a strong base and a relatively poor leaving group. wikipedia.org

The selection between these mechanisms can be subtle. For instance, in the dehydrobromination of 1,2-dibromo-1-phenylethane under phase-transfer catalysis, the reaction proceeds through an E2 mechanism with a transition state that has significant E1cB character. researchgate.net This suggests a spectrum of transition states between the idealized E2 and E1cB models.

Catalytic Dehydrohalogenation on Solid Acids and Bases

The dehydrohalogenation of haloalkanes, including bromo-compounds, can be effectively catalyzed by solid acid and base materials. Studies on the elimination reactions of haloethanes on these catalysts have shown distinct mechanistic pathways depending on the nature of the catalyst's surface. oup.com

On solid acids, the dehydrohalogenation is proposed to proceed through a carbonium-ion (carbocation) mechanism. oup.com In this pathway, the acidic sites on the catalyst surface facilitate the departure of the bromide ion, forming a vinyl cation intermediate, which then loses a proton to form the alkyne.

Conversely, on solid bases, the reaction is suggested to follow an E2-like, step-by-step mechanism. oup.com The basic sites on the catalyst surface abstract a proton from the haloalkane, initiating the elimination of the bromide ion in a process analogous to the base-induced elimination in solution. oup.com On these solid bases, the rates of dehydrobromination from bromoalkanes are generally greater than the rates of dehydrochlorination from the corresponding chloroalkanes. oup.com

Kinetic Isotope Effects in Dehydrobromination

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms, particularly the extent to which a C-H bond is broken in the rate-determining step of a reaction. princeton.edu A primary KIE (typically a kH/kD ratio significantly greater than 1) is observed when the C-H bond is cleaved in the slow step. princeton.edu

In the study of the dehydrobromination of cis-1,2-dibromoethylene with triethylamine in DMF, the isotope effect was found to be kH/kD = 1.00. acs.org The absence of a primary isotope effect indicates that the C-H bond is not broken in the rate-determining step of the reaction. acs.orgprinceton.edu This finding is inconsistent with a classic E2 mechanism where C-H bond breaking is concerted with C-Br bond breaking in the rate-determining step. It is, however, consistent with an E1cB mechanism where the initial deprotonation is a rapid, reversible step that occurs before the slower, rate-determining loss of the bromide ion from the carbanion intermediate.

Kinetic Isotope Effect in the Dehydrobromination of this compound
ReactantConditionskH/kD ValueMechanistic Implication
cis-1,2-DibromoethyleneTriethylamine in DMF1.00 acs.orgC-H bond cleavage is not the rate-determining step; consistent with E1cB mechanism. acs.org

Organometallic Chemistry and Cross-Coupling Reactions

Potential in Heck, Suzuki-Miyaura, Sonogashira, and Stille Couplings (Implied by vinyl halide chemistry)

As a vinyl halide, this compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. researchgate.net These reactions, including the Heck, Suzuki-Miyaura, Sonogashira, and Stille couplings, are versatile tools in organic synthesis. researchgate.netresearchgate.netrsc.org

The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation (for Suzuki, Stille, and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Heck Reaction : This reaction would couple this compound with an alkene, potentially leading to substituted dienes. researchgate.netyoutube.com

Suzuki-Miyaura Reaction : Coupling with an organoboron compound (like a boronic acid) would yield substituted styrenes or stilbenes. researchgate.netyoutube.com

Sonogashira Reaction : This reaction couples a terminal alkyne with the vinyl halide, which could produce enynes. researchgate.netyoutube.com

Stille Reaction : Coupling with an organostannane (organotin) reagent offers another route to create complex unsaturated systems. researchgate.netyoutube.com

Given the presence of two bromine atoms, this compound offers the potential for either mono- or di-functionalization, allowing for the sequential or simultaneous formation of two new carbon-carbon bonds, depending on the reaction conditions and stoichiometry of the coupling partners.

Radical Reactions and Dissociation Dynamics

The behavior of this compound under high-energy conditions, such as strong-field femtosecond laser irradiation, has been investigated to understand its dissociation dynamics. rsc.orgnih.govarxiv.org These studies show that the molecule undergoes dissociative multiphoton ionization, leading to a variety of ionic photofragments. rsc.orgnih.gov

A key finding is that the photofragmentation dynamics are isomer-specific; the cis and trans isomers of this compound can yield different products or product distributions upon excitation. rsc.orgnih.gov For instance, under picosecond multiphoton excitation, the Br₂⁺ product ion preferentially originates from the cis isomer, whereas the fast, anisotropic Br⁺ fragment is more likely from the trans isomer. aip.org This highlights how small changes in molecular geometry can significantly influence the outcome of a chemical reaction. nih.gov

Time-resolved studies have tracked the formation of various fragments following strong-field ionization. The major elimination products are bromine atoms in neutral (Br•), singly charged (Br⁺), and doubly charged (Br⁺⁺) states. rsc.org The distribution of these charge states is highly dependent on the intensity of the laser field. rsc.org

Appearance Times of Bromine Fragments from 1,2-Dibromoethane Dissociation
FragmentAppearance Time (femtoseconds)Proposed Origin
Br• (neutral)320 fs rsc.orgDissociation of DBE⁺ on a shallow potential energy surface. rsc.org
Br⁺70 fs rsc.orgDissociative ionization, linked to the decay of a DBE⁺ species. rsc.org
Br⁺⁺30 fs rsc.orgPresumed Coulomb explosion of a triply charged parent molecule. rsc.org

The formation of neutral Br atoms occurs on a timescale consistent with the dissociation of the this compound cation (DBE⁺) on a relatively flat potential energy surface. rsc.org The faster appearance of Br⁺ is linked to dissociative ionization, while the very rapid emergence of Br⁺⁺ is thought to result from the Coulomb explosion of a transient, triply charged molecular ion. rsc.org

Free Radical Induced Degradation and Generation of Bromine Atoms

While direct studies on the free radical-induced degradation of this compound are not extensively detailed in the provided search results, the behavior of the structurally similar compound 1,2-dibromoethane offers significant insights into the probable mechanisms. The degradation of 1,2-dibromoethane induced by hydroxyl radicals (•OH) in aqueous solutions has been shown to generate free bromine atoms (Br•). nih.govtandfonline.com This process is initiated by the abstraction of a hydrogen atom by an attacking radical, leading to the formation of a carbon-centered radical intermediate. tandfonline.com

This intermediate can then undergo further reactions, a key one being the cleavage of a carbon-bromine bond to release a bromine atom. nih.gov This generation of highly reactive bromine atoms is a critical aspect of the compound's reactivity profile. These bromine atoms can then participate in subsequent reactions, contributing to complex chemical transformations. nih.govtandfonline.com

Beta-Bromine Cleavage Mechanisms

A crucial step in the free radical-induced degradation of vicinal dibromo-compounds is the β-bromine cleavage. Following the initial formation of a radical (e.g., CH₂BrĊHBr from 1,2-dibromoethane), the bromine atom on the carbon adjacent to the radical center (the beta position) is eliminated. nih.gov

For the CH₂BrĊH₂ radical derived from 1,2-dibromoethane, this cleavage results in the formation of ethylene (B1197577) (CH₂=CH₂) and a bromine atom (Br•). nih.gov An absolute rate constant for this specific reaction has been determined to be 2.8 x 10⁶ s⁻¹. nih.gov Similarly, for the CH₂BrĊHBr radical, β-bromine cleavage yields vinyl bromide (CH₂=CHBr) and a bromine atom, with an estimated rate constant of approximately 10⁶ s⁻¹. nih.gov These mechanisms demonstrate a rapid pathway for the release of bromine atoms from radical intermediates.

Table 1: Rate Constants for Beta-Bromine Cleavage in 1,2-Dibromoethane Radicals

Radical Species Products Rate Constant (s⁻¹)
CH₂BrĊH₂ CH₂=CH₂ + Br• 2.8 x 10⁶ nih.gov

Photochemical and Photofragmentation Dynamics

The interaction of this compound with light induces a variety of complex and often isomer-specific chemical changes. These photochemical processes involve the breaking of bonds and the formation of neutral and ionic fragments.

Isomer-Specific Photodissociation Pathways

The geometric isomers of this compound, cis and trans, exhibit distinct behaviors upon photoexcitation. arxiv.org Studies using strong-field femtosecond-laser irradiation have revealed pronounced isomer-specific photofragmentation dynamics for different product channels. rsc.orgarxiv.org For instance, the formation of the Br₂⁺ product ion is found to preferentially originate from the cis isomer rather than the trans isomer during multiphoton excitation. aip.org

Conversely, the generation of the Br⁺ fragment shows different characteristics. The fast, anisotropic component of the Br⁺ product distribution is more likely associated with the photodissociation of the trans isomer. aip.org However, under certain resonance-enhanced multiphoton ionization (REMPI) conditions, the spectra obtained by monitoring Br⁺ fragments appear identical regardless of the parent isomer. nih.gov This has been attributed to the rapid dissociation of the parent molecule into a 2-bromovinyl radical intermediate (CHBr=CH•), which has a low barrier to isomerization, thus obscuring the isomeric origin of the subsequent Br⁺ fragment. nih.gov The formation of the C₂H₂⁺ photofragment, on the other hand, does not appear to show a significant isomeric dependence. rsc.org

Formation of Ionic Photofragments and Dissociative Multiphoton Ionization

Under strong-field laser irradiation, this compound undergoes a dissociative multiphoton ionization (DMI) process, leading to a variety of ionic photofragments. arxiv.orgrsc.orgarxiv.org This mechanism involves the molecule first being ionized by absorbing multiple photons, followed by the dissociation of the resulting parent cation (C₂H₂Br₂⁺) upon absorption of additional photons. aip.orgnih.gov

Key ionic photofragments observed include Br⁺, Br₂⁺, C₂H₂Br⁺, and C₂H₂⁺. rsc.orgarxiv.org Investigations using velocity ion imaging at 233 nm confirmed that Br₂⁺ fragments are produced from the dissociative ionization of the parent molecule rather than from the ionization of a neutral Br₂ photofragment. aip.orgnih.gov The proposed scheme is: C₂H₂Br₂ + 2hν → C₂H₂Br₂⁺ C₂H₂Br₂⁺ + hν → Br₂⁺ + C₂H₂ aip.orgnih.gov

The formation of Br⁺ is more complex, with several proposed routes, including:

Ionization of a neutral Br atom that was eliminated from the parent molecule. nih.gov

Dissociation of the parent cation (C₂H₂Br₂⁺) after absorbing more photons. nih.gov

Dissociation of the Br₂⁺ fragment. nih.gov

The isomer specificity in these processes is notable. For Br⁺ formation, the difference between isomers seems to stem from different photoexcitation efficiencies, whereas for the C₂H₂Br⁺ channel, it is more likely caused by differences in the coupling to the exit channel. rsc.orgarxiv.org

Table 2: Observed Ionic Photofragments from this compound

Photofragment Isomeric Preference/Observation
Br⁺ Formation from trans isomer is associated with a fast anisotropic component. aip.org Isomer specificity may be due to photoexcitation efficiency. rsc.org
Br₂⁺ Preferentially originates from the cis isomer. aip.orgdntb.gov.ua
C₂H₂Br⁺ Isomer specificity likely due to differences in coupling to the exit channel. rsc.org

Br₂ Elimination Channel and Quantum Yields

A significant pathway in the photodissociation of this compound is the molecular elimination of Br₂. Upon irradiation at 248 nm, the Br₂ elimination channel has been directly probed. nih.gov The resulting Br₂ fragments are found to be in vibrationally hot states, with a nascent vibrational population ratio of Br₂(v=1)/Br₂(v=0) determined to be 0.7 ± 0.2. nih.gov

Theoretical calculations suggest that Br₂ elimination can proceed through different mechanisms:

Four-center elimination from the ground-state cis isomer. nih.gov

Three-center elimination from either the cis or trans isomers. nih.gov

These pathways can occur either on the electronic ground state via internal conversion or through a triplet state via intersystem crossing. nih.gov Experimental measurements of temperature dependence support the pathway involving internal conversion to the ground state. nih.govntu.edu.tw The quantum yield for the Br₂ elimination reaction upon 248 nm irradiation has been determined to be 0.12. nih.govntu.edu.tw

Role in Atmospheric Chemistry (e.g., Ozone Depletion)

The photochemistry of this compound is relevant to atmospheric chemistry due to the weak C-Br bond, which can dissociate to form bromine atoms. arxiv.org Halogenated compounds that release chlorine and especially bromine atoms into the stratosphere are a primary cause of ozone depletion. wikipedia.org Bromine is a more efficient catalyst for ozone destruction than chlorine. nasa.govresearchgate.net

When this compound enters the atmosphere, it can undergo photodissociation (photolysis) by solar ultraviolet radiation, breaking the C-Br bonds and releasing bromine atoms (Br•). arxiv.org These highly reactive atoms can then initiate catalytic cycles that destroy ozone (O₃). researchgate.netnih.gov A key reaction involves a bromine atom taking an oxygen atom from ozone to form bromine monoxide (BrO) and an oxygen molecule (O₂). researchgate.net The BrO can then react with another species, regenerating the bromine atom, which allows it to destroy thousands more ozone molecules. nasa.gov The release of bromine atoms from compounds like this compound can therefore contribute to the depletion of the stratospheric ozone layer. arxiv.orgresearchgate.net

Surface Reactions and Transformations (e.g., on Metal Surfaces)

The study of this compound's behavior on solid surfaces, particularly those of metals, is crucial for understanding catalytic dehalogenation processes and the formation of novel surface-bound species. Research in this area, however, has been limited, with more extensive investigations available for the related saturated compound, 1,2-dibromoethane. Nevertheless, insights into the surface chemistry of this compound can be gleaned from studies on semiconductor surfaces and analogous haloethylenes on metals.

The dissociation of the carbon-bromine (C-Br) bond is a critical step in the surface-mediated reactions of this compound. While detailed studies on various metal surfaces are not extensively documented in the available literature, research on a silicon surface provides valuable insights into this process.

On a Si(100)2×1 surface, the adsorption of this compound at room temperature leads to the cleavage of one or both C-Br bonds. uwaterloo.ca This dehalogenation process is facilitated by an insertion reaction mechanism, where the silicon dimer atoms of the surface insert into the C-Br bonds. uwaterloo.ca This initial dissociation results in the formation of two primary surface species: a mono-σ bonded vinyl bromide adspecies (approximately 30%) and a di-σ bonded vinylene adspecies (approximately 70%). uwaterloo.ca

Further thermal annealing of the surface provides information on the stability of these species and subsequent reaction pathways. Annealing the this compound-exposed Si(100) surface to 645 K for 30 minutes results in the complete removal of the vinyl bromide adspecies, leaving behind the more stable di-σ bonded vinylene. uwaterloo.ca Upon further heating to temperatures between 800 K and 1000 K, recombinative desorption of hydrogen bromide (HBr) is observed. uwaterloo.ca This indicates that the dissociated bromine atoms and hydrogen atoms (present on the surface) combine and desorb as HBr gas. uwaterloo.ca

While this data is specific to a silicon surface, it highlights the propensity for C-Br bond scission upon adsorption. It is important to note that similar dehalogenation reactions have been observed for other haloethylenes on metal surfaces. For instance, cis-dichloroethylene undergoes dissociative chemisorption on Cu(100), leading to the formation of atomic chlorine on the surface and acetylene (B1199291), which can further react. uwaterloo.ca In contrast, chloroethylene on Pt(111) shows a different reaction pathway where C-H and C-Cl bond scission leads to the formation and desorption of HCl. uwaterloo.ca These examples suggest that the specific metal surface and the nature of the halogen substituents play a significant role in determining the reaction mechanism and products.

The conformation of this compound upon adsorption onto a surface is a key factor that can influence its subsequent reactivity. The molecule exists as two geometric isomers: cis-1,2-dibromoethylene and trans-1,2-dibromoethylene. The spatial arrangement of these isomers can dictate how they interact with the atoms of a metal surface.

Direct experimental evidence detailing the specific conformational changes of cis- or trans-1,2-dibromoethylene upon adsorption on metal surfaces is sparse in the available scientific literature. However, studies of similar molecules provide a framework for understanding potential behaviors. For instance, the adsorption of azobenzene on coinage metal surfaces like Cu(111), Ag(111), and Au(111) demonstrates how the interaction with the surface can alter the relative stability of its trans and cis isomers. arxiv.org In the gas phase, the trans isomer of azobenzene is more stable, but upon adsorption, the relative stability can shift, with the cis isomer being more stabilized on Cu(111). arxiv.org This is attributed to the balance between the energy gained from forming a bond between the molecule and the surface and the energetic penalty from the distortion of the molecule's gas-phase geometry. arxiv.org

For this compound, it is plausible that the planarity of the molecule is distorted upon adsorption as the bromine atoms and the π-system of the double bond interact with the metal surface. The specific adsorption geometry—whether the molecule lies flat or tilted with respect to the surface—would depend on the nature of the metal, the surface crystallography, and the temperature.

Without specific studies on this compound, a detailed account of its conformational changes on metal surfaces remains speculative. Further experimental and theoretical investigations are necessary to elucidate the precise adsorption geometries and any surface-induced conformational transformations.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of organic molecules, including the differentiation of geometric isomers like cis- and trans-1,2-dibromoethylene.

NMR spectroscopy is routinely used to assign the stereochemistry of 1,2-dibromoethylene (B146495) isomers. The key to distinguishing the cis and trans forms lies in the analysis of the vicinal proton-proton coupling constants () across the carbon-carbon double bond. The magnitude of this coupling constant is dependent on the dihedral angle between the coupled protons. In alkenes, trans protons have a larger dihedral angle (closer to 180°) compared to cis protons (closer to 0°). iastate.edulibretexts.orglibretexts.org This difference in geometry leads to distinct coupling constant values.

The trans isomer of this compound typically exhibits a larger vicinal coupling constant () in its ¹H NMR spectrum, generally ranging from 11 to 18 Hz. iastate.edulibretexts.orglibretexts.org In contrast, the cis isomer shows a smaller vicinal coupling constant, typically in the range of 6 to 14 Hz. iastate.edulibretexts.orglibretexts.org These characteristic coupling constant ranges allow for the unambiguous assignment of the stereochemistry.

While specific chemical shift values for the protons in cis- and trans-1,2-dibromoethylene were not explicitly detailed in the provided snippets, alkene protons generally resonate in the downfield region of the ¹H NMR spectrum (typically 4.5-7.5 ppm) due to the deshielding effect of the double bond. libretexts.org The precise chemical shifts for the cis and trans isomers would be expected to differ slightly due to variations in electron distribution and magnetic anisotropy effects influenced by the bromine atoms and the molecular geometry.

Table 1: Typical Vicinal Coupling Constant Ranges for Alkenes

Coupling TypeGeometryRange (Hz)
trans11-18
cis6-14

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information about the molecular vibrations of this compound isomers. These techniques are sensitive to the molecular symmetry and functional groups present, aiding in structural identification and differentiation. [10, 19 in previous search]

Studies have reported the IR and Raman spectra of both cis- and trans-1,2-dibromoethylene, leading to the assignment of fundamental vibrational frequencies. [10, 19 in previous search] These assignments relate observed spectral bands to specific molecular motions such as C=C stretching, C-H stretching, C-Br stretching, and various bending and deformation modes. The distinct symmetries of the cis (C₂ᵥ) and trans (C₂ₕ) isomers result in different activity of vibrational modes in IR and Raman spectroscopy, as dictated by the rules of group theory. For example, the C=C stretching vibration, which is typically a strong band in Raman spectra, will have different characteristics in the IR spectra of the two isomers. While detailed lists of assigned frequencies were not available in the provided snippets, the literature confirms that comprehensive vibrational assignments have been made, facilitating the spectroscopic identification of each isomer. cdnsciencepub.com

For molecules with single bonds, vibrational spectroscopy can be used to study different conformers arising from rotation around these bonds. However, this compound contains a rigid carbon-carbon double bond, which prevents rotation and the existence of rotational conformers in the same way that alkanes do. Therefore, "conformational analysis" in the context of this compound primarily refers to the distinction and analysis of the cis and trans geometric isomers. cdnsciencepub.com The unique set of vibrational frequencies and their activities in IR and Raman spectra serve as distinct spectroscopic fingerprints for the cis and trans forms, allowing for their identification in mixtures and the study of their relative populations under different conditions. cdnsciencepub.com

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pathways of a compound. [1, 6, 12 in previous search]

The mass spectrum of this compound exhibits characteristic features due to the presence of two bromine atoms, which have two common isotopes, ⁷⁹Br and ¹⁸Br, in roughly a 1:1 natural abundance. cdnsciencepub.comdocbrown.infowizeprep.com

A prominent feature in the mass spectrum is the molecular ion cluster (M⁺). Because of the two bromine atoms, the molecular ion appears as a set of three peaks at m/z values corresponding to the molecular weight containing two ⁷⁹Br isotopes (M), one ⁷⁹Br and one ¹⁸Br isotope (M+2), and two ¹⁸Br isotopes (M+4). cdnsciencepub.comdocbrown.infowizeprep.com The relative intensities of these peaks are approximately 1:2:1, reflecting the statistical probability of incorporating the bromine isotopes. cdnsciencepub.comdocbrown.infowizeprep.com

Fragmentation of the molecular ion typically involves the cleavage of C-Br bonds. The loss of one bromine atom (either ⁷⁹Br or ¹⁸Br) results in a fragment ion with the formula [C₂H₂Br]⁺. [1, 6, 12 in previous search] This fragment appears as a doublet in the mass spectrum at m/z values around 105 and 107, with an approximate 1:1 intensity ratio corresponding to the ⁷⁹Br and ¹⁸Br isotopes. docbrown.infowizeprep.com Further fragmentation can occur, leading to the loss of the second bromine atom or the loss of C₂H₂ fragments, producing ions at lower m/z values. [12 in previous search]

Table 2: Characteristic Ions and Isotopic Patterns in the Mass Spectrum of this compound

Ionm/z (approx.)Isotopic Pattern (⁷⁹Br:¹⁸Br)
[C₂H₂Br₂]⁺ (M⁺)186, 188, 1901:2:1
[C₂H₂Br]⁺105, 1071:1

The characteristic molecular ion cluster and fragmentation pattern, particularly the isotopic signature of bromine, are highly diagnostic for the identification of this compound by mass spectrometry.

Fragmentation Mechanisms and Pathways of Isomers

Mass spectrometry is a valuable tool for studying the fragmentation of molecules, providing insights into their structure and bonding. For this compound, the fragmentation pathways under electron ionization (EI) or other ionization techniques reveal characteristic ions. Studies involving resonance-enhanced multiphoton ionization (REMPI) coupled with time-of-flight mass spectrometry (TOF-MS) have been used to examine the fragmentation of both cis and trans isomers aip.orgrsc.org.

Upon ionization, this compound can undergo fragmentation, leading to various ions. Common fragment ions observed in the mass spectra of this compound include C₂H₂Br₂⁺ (molecular ion), C₂H₂Br⁺, C₂H₂⁺, and Br⁺ aip.orgrsc.org. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio leads to characteristic isotopic patterns in the mass spectra, particularly for ions containing one or two bromine atoms docbrown.info. For fragments containing one bromine atom, twin peaks with a ~1:1 ratio are expected, while fragments with two bromine atoms typically show three peaks in a ~1:2:1 ratio, separated by two mass units docbrown.info.

Research using REMPI/TOF-MS has indicated that the fragmentation dynamics can differ between the cis and trans isomers rsc.orgresearchgate.net. For instance, studies have shown variations in the branching ratios of different fragment ions depending on the isomer and the ionization conditions rsc.org. The formation of ions like C₂H₂⁺ and C₂H₂Br⁺ are significant fragmentation pathways aip.orgrsc.org. The loss of a bromine atom or a Br₂ molecule are also possible fragmentation routes.

While specific detailed fragmentation mechanisms for cis- and trans-1,2-dibromoethylene under standard EI-MS were not extensively detailed in the search results, related studies on similar dibromoalkanes like 1,2-dibromoethane (B42909) provide some context. For 1,2-dibromoethane, characteristic fragmentation involves the cleavage of the C-Br bond, leading to ions such as [C₂H₄Br]⁺ and subsequently [C₂H₄]⁺ docbrown.info. The weaker C-Br bond is generally more likely to break than C-C or C-H bonds docbrown.info. Extrapolating to this compound, similar C-Br bond cleavage would be expected, alongside fragmentation pathways influenced by the presence of the double bond.

Studies on the chemi-ionization of 1,2-dibromoethene (B7949689) with metastable neon atoms have also revealed isomer-specific differences in product branching ratios for Penning ionization (PI) and dissociative ionization (DI) rsc.org.

High-Resolution Mass Spectrometry for Isomeric Differentiation

High-resolution mass spectrometry (HRMS) offers enhanced mass accuracy, allowing for the determination of the elemental composition of ions and the differentiation of species with very close nominal masses. While the primary mass difference between cis- and trans-1,2-dibromoethylene is negligible as they are isomers (same elemental composition), HRMS can be crucial in differentiating fragment ions and understanding complex fragmentation pathways that might vary subtly between the isomers.

Differentiation between the cis and trans isomers of this compound can be achieved through various spectroscopic techniques, including mass spectrometry combined with separation methods or techniques that exploit their differing physical properties . For example, the cis isomer possesses a significant dipole moment (1.7 D), while the trans isomer is nonpolar . This difference in polarity can be exploited for separation using techniques like gas chromatography (GC) or liquid chromatography (LC) prior to MS analysis researchgate.net.

Coupling high-resolution gas chromatography with high-resolution mass spectrometry (HRGC-HRMS) is a powerful approach for analyzing complex mixtures and identifying specific compounds, including halogenated hydrocarbons like this compound inchem.orgcdc.gov. While the search results did not provide specific examples of HRMS being used solely to differentiate cis and trans this compound based on fragmentation pattern differences alone, HRMS would be invaluable in confirming the elemental composition of fragment ions and potentially revealing subtle mass shifts or isotopic fine structure that could aid in differentiation if coupled with isomer separation techniques.

Studies on the mass spectrometric differentiation of other isomers, such as polycyclic aromatic hydrocarbons, have utilized techniques like chemical ionization, highlighting the potential for mass spectrometry-based methods to distinguish isomers researchgate.net. For this compound, techniques that combine isomer separation (e.g., GC) with sensitive and high-resolution detection (e.g., HRMS) would be effective for analysis and differentiation.

X-ray Diffraction and Electron Diffraction Studies of Derivatives

X-ray diffraction and electron diffraction are powerful techniques for determining the molecular structure, bond lengths, bond angles, and conformational preferences of molecules in the solid and gas phases, respectively. While direct studies focusing solely on the X-ray or electron diffraction of the parent this compound isomers were not prominently found in the search results, these techniques have been applied to related dibromoalkanes and derivatives, providing relevant structural insights.

Electron diffraction studies in the gas phase have been used to determine the molecular structures of various halogenated ethylenes, including cis- and trans-dibromoethylene aip.orgacs.org. These studies provide information on the geometric parameters, such as C=C and C-Br bond lengths and bond angles. Early electron diffraction work on cis- and trans-dibromoethylene determined approximate bond lengths for C=C and C-Br aip.org.

X-ray diffraction is primarily used for solid-state structures. While this compound is a liquid at room temperature wikipedia.org, X-ray diffraction has been applied to study the conformational behavior of related compounds like 1,2-dibromoethane in the liquid state acs.orgacs.org. These studies can reveal the populations of different conformers (e.g., anti and gauche) and their structural parameters acs.org. Although this compound has a rigid double bond precluding anti-gauche isomerism around the C=C, X-ray diffraction could be applied to solid phases at lower temperatures or to crystalline derivatives.

X-ray diffraction has also been used to characterize the structures of derivatives formed from reactions involving 1,2-dibromoethane, which is a saturated analog of this compound sioc-journal.cnfrontiersin.orgacs.org. These studies demonstrate the utility of X-ray diffraction in confirming the molecular structure of compounds containing the dibromoethane moiety or similar halogenated carbon chains. For example, X-ray diffraction has been used to establish the structures of products from the reaction of N,N'-diaryldithiooxamides with 1,2-dibromoethane sioc-journal.cn.

Electron diffraction combined with mass spectrometry (GED/MS) has been employed to study the gas-phase structures of various molecules, including some triflamide derivatives rsc.org. This combined approach allows for the correlation of structural information with mass spectrometric data.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic structure of molecules like 1,2-dibromoethylene (B146495). Studies have explored the electronic states and transitions in this compound. For instance, investigations into the Rydberg spectra of trans-1,2-dibromoethylene have identified and analyzed various Rydberg transitions, which converge to the molecule's first ionization potential. aip.orgaip.org These transitions involve excitations from the π orbital to Rydberg orbitals such as 4pz and 4f. aip.orgaip.org The symmetry of the excited states, such as Ag and Bg, has been determined based on the nature of these transitions. aip.orgaip.org

Theoretical studies on related 1,2-dihaloethanes, including 1,2-dibromoethane (B42909), have also employed quantum chemical methods like CASSCF/MRCI to compute the energies of lowest singlet and triplet electronic states at the trans minimum configuration. nih.gov These calculations indicate that for 1,2-dibromoethane, a triplet state (³Bu) is the second lowest electronic state, although its excitation energy is high. nih.gov

Orbital analysis has been used to understand the electronic nature of reactions involving similar compounds, such as the dyotropic rearrangement of 1,2-dibromoethane. This analysis revealed that the transition state involves three doubly occupied molecular orbitals, contributing to a partial double bond character in the C-C region. ic.ac.ukresearchgate.net The concept of lone pair electron delocalization has also been explored using high-level ab initio and DFT approaches to understand its role in reducing intramolecular interactions and influencing the relative stabilities of cis and trans isomers in 1,2-dihaloethylenes. researchgate.net

Density Functional Theory (DFT) Applications

DFT is a widely used computational method for studying the properties of molecules. It has been applied to this compound and related dihaloethylenes for geometry optimization, conformational analysis, and the prediction of spectroscopic properties. wikipedia.orgresearchgate.netacs.orgresearchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

DFT calculations, often using functionals like B3LYP, have been employed to optimize the molecular geometries of this compound isomers. rsc.orgaip.org These calculations help in determining the most stable structures and understanding the subtle energy differences between the cis and trans forms. For 1,2-dibromoethenes, high-level molecular orbital calculations have confirmed a subtle experimental energy difference between the isomers, with the cis isomer being slightly more stable. researchgate.netresearchgate.net This "cis-effect" has been suggested to originate significantly from stabilizing hyperconjugative interactions between bromine lone pairs and the C=C antibonding orbital. researchgate.netresearchgate.net

Conformational analysis using DFT has also been applied to 1,2-dihaloethanes, which are structurally related saturated compounds. These studies investigate the relative stabilities of trans and gauche conformers and the energy barriers to rotation. acs.orgresearchgate.netacs.org For 1,2-dibromoethane, theoretical studies indicate a preference for the trans conformer in the gas phase, with the energy difference and rotational barrier increasing with the size of the halogen. researchgate.net Solvent effects on conformational equilibrium have also been explored using DFT with continuum solvation models. researchgate.net

Prediction of Spectroscopic Properties (NMR, IR, Raman)

DFT is a valuable tool for predicting spectroscopic parameters, which can be compared with experimental data for validation and assignment. For 1,2-dihaloethylenes, DFT calculations have been used to predict ¹³C-NMR chemical shift values. researchgate.net

Vibrational frequencies (IR and Raman) can also be calculated using DFT. wikipedia.orgresearchgate.net These calculated frequencies aid in the assignment of experimental IR and Raman spectra and in understanding the vibrational modes of the molecules. For instance, studies on 1,2-dibromoethane have involved ab initio calculations of vibrational frequencies and intensities to assign experimental IR and Raman spectra. researchgate.net Differences in C-Br stretching frequencies in IR spectra and symmetric/asymmetric stretching modes in Raman spectra can help differentiate between cis and trans isomers of this compound.

DFT calculations have also been used in conjunction with experimental spectroscopic techniques like IR and Raman spectroscopy to study conformational isomerism in 1,2-dihaloethanes, allowing for the determination of energy differences between conformers. acs.orgresearchgate.net

Ab Initio Methods in Reaction Mechanism Elucidation

Ab initio methods, which are based on first principles without empirical parameters, are crucial for elucidating reaction mechanisms by exploring potential energy surfaces and transition states. aip.orgnih.govresearchgate.netnih.govnih.govarxiv.orgnih.gov

Potential Energy Surface (PES) Mapping

Ab initio calculations are used to map potential energy surfaces (PES), which describe the energy of a molecular system as a function of its geometry. wikipedia.orgaip.orgnih.govscholaris.calibretexts.orgresearchgate.netresearchgate.net PES mapping is essential for understanding how reactions proceed, identifying stable intermediates and transition states. While high-level ab initio methods can be computationally expensive for larger systems, they provide valuable insights into reaction pathways. researchgate.net

For this compound, studies on its photofragmentation dynamics have involved exploring potential energy surfaces of different electronic states to understand the dissociation pathways. researchgate.netresearchgate.net Although not specifically for this compound in all cases, ab initio methods have been used to construct PESs for various systems to study spectroscopy and dynamics. researchgate.net

Transition State Analysis

Identifying and characterizing transition states on the PES is a key aspect of elucidating reaction mechanisms using ab initio methods. wikipedia.orgaip.orgresearchgate.netnih.govscholaris.ca Transition states represent the highest energy point along a reaction pathway and provide information about the activation energy and reaction rate. Calculations at the transition state typically involve locating a first-order saddle point on the PES. nih.gov

Studies on the reactivity of this compound, such as its chemi-ionization with metastable neon atoms or photofragmentation, rely on understanding the potential energy surfaces and transition states involved in bond breaking and rearrangement processes. rsc.orgresearchgate.net For instance, theoretical investigations into the dissociation of 1,2-dibromoethane on a copper surface, a related process, have estimated the energy barriers for C-Br bond scission by considering possible reaction paths and transition states using DFT. researchgate.net Ab initio methods, in conjunction with DFT, are part of automated workflows for exploring reaction mechanisms and identifying transition states in a high-throughput manner. arxiv.org

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a computational technique used to trace the minimum energy pathway connecting a transition state to the corresponding reactant and product along a reaction coordinate. For this compound, IRC calculations have been applied in studies investigating its reaction mechanisms, particularly in photofragmentation dynamics.

These calculations are crucial for validating proposed reaction pathways and confirming that identified transition state structures indeed connect the intended reactant and product species. wikipedia.org For instance, IRC computations have been performed along the adiabatic reaction coordinate in studies concerning the photodissociation of this compound. uni.luchemsrc.com Such analyses help elucidate the mechanism of energy flow and transformation during chemical reactions involving this molecule. uni.lu In some cases, IRC calculations have been conducted at levels of theory such as HF/6-31G(d,p) to examine the profile of proposed rearrangement reactions, with results supporting experimental observations. wikipedia.org The application of IRC calculations, often complemented by vibrational frequency calculations to confirm the nature of transition states, provides a detailed theoretical description of the reaction landscape. wikipedia.org While not directly on this compound, related studies on brominated hydrocarbons like hexabromocyclododecane have utilized IRC to show atomic migration during isomerization processes, illustrating the utility of this method for understanding rearrangements in similar systems. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For this compound, MD simulations have been employed to investigate its interactions with the surrounding environment, particularly in solution.

MD simulations can be used to obtain detailed information about solute-solvent interactions, such as the structure of the solvation shell around this compound molecules. fishersci.se Studies have utilized MD simulations, for example, with the MOLDY program, to simulate the behavior of solutes optimized by DFT calculations within a solvent box containing numerous solvent molecules under periodic boundary conditions. fishersci.se These simulations can span nanosecond timescales (e.g., up to 2 ns) with small time steps (e.g., 0.5 fs) to gather sufficient statistical data. fishersci.se The data generated from MD simulations, such as averaged radial distribution functions, can then be used in subsequent calculations, such as determining X-ray scattering intensities. fishersci.se Furthermore, in studies of excited-state dynamics, MD simulations can provide snapshots of transient atomic arrangements, which can serve as inputs for complementary ab initio calculations of spectroscopic properties. sigmaaldrich.com

Bonding Analysis (e.g., NBO, AIM)

Bonding analysis methods, such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM), provide theoretical frameworks for understanding the nature of chemical bonds and intramolecular interactions within a molecule. These methods have been applied to this compound and related dihaloethylenes to explore the electronic structure and the factors influencing isomer stability.

Natural Bond Orbital (NBO) analysis has been particularly useful in investigating the "cis effect" observed in 1,2-dihaloethylenes, including this compound. wikipedia.orgnih.gov NBO analysis suggests that the subtle energy difference between the cis and trans isomers, with the cis isomer often being slightly more stable, is significantly influenced by stabilizing hyperconjugative or charge-transfer interactions. nih.gov Specifically, interactions between the lone pairs on the bromine atoms and the antibonding π* orbital of the C=C double bond are considered a primary origin of this cis preference. nih.gov NBO analysis can quantify these delocalization effects and provide insights into the distribution of electron density and atomic charges within the molecule, often derived from underlying DFT calculations. wikipedia.org Beyond NBO, other 3-D analysis methods, such as the AIM formalism or approaches using "fuzzy atoms," can be employed to analyze intramolecular interactions based on the topology of the electron density. wikipedia.org

Environmental Fate and Transformation Mechanisms

Atmospheric Degradation Pathways

Atmospheric degradation is a significant removal mechanism for 1,2-dibromoethylene (B146495). This process involves reactions with reactive species present in the atmosphere and potential photolytic decomposition. The two isomers, cis- and trans-1,2-dibromoethene, can also catalytically interconvert in the presence of atmospheric oxygen. rsc.org

The reaction with photochemically-produced hydroxyl radicals (•OH) is a primary pathway for the atmospheric degradation of volatile organic compounds like this compound. Rate constants for the vapor-phase reaction of this compound with hydroxyl radicals have been estimated. nih.gov

Based on these estimated rate constants, the atmospheric half-lives for the reaction with hydroxyl radicals at an atmospheric concentration of 5x10⁵ hydroxyl radicals per cubic centimeter are approximately 2.8 days for the cis-isomer and 2.5 days for the trans-isomer at 25 °C. nih.gov

Isomer Rate Constant (cm³/molecule-sec at 25 °C) Estimated Atmospheric Half-life (days)¹
cis 3.8 x 10⁻¹² ~2.8
trans 4.3 x 10⁻¹² ~2.5

¹Calculated at an atmospheric concentration of 5x10⁵ hydroxyl radicals per cm³.

Direct photolysis is generally not expected to be a significant atmospheric degradation pathway for this compound in the troposphere. This is because the compound does not absorb sunlight at wavelengths typically available in the troposphere (>290 nm). nih.gov

However, the photochemistry of 1,2-dibromoethene (B7949689) has been studied under specific conditions, such as photodissociation at a wavelength of 248 nm. rsc.org These studies are relevant to understanding the molecule's behavior under UV irradiation, although direct tropospheric photolysis is limited by the solar spectrum.

Reactions with ozone (O₃) can also contribute to the atmospheric removal of this compound, although this pathway appears to be slower than the reaction with hydroxyl radicals. The half-life for the reaction in air with ozone molecules is estimated to be 670 days for the cis-isomer and 330 days for the trans-isomer. nih.gov These estimates are based on calculated rate constants of 1.7x10⁻²⁰ cm³/molecule-sec for the cis-isomer and 3.4x10⁻²⁰ cm³/molecule-sec for the trans-isomer at 25 °C. nih.gov

The reaction of 1,2-dibromoethene with ozone can lead to the formation of various products, potentially including species like HC(O)Br (bromoformaldehyde). ucl.ac.uk

Isomer Estimated Rate Constant (cm³/molecule-sec at 25 °C)² Estimated Atmospheric Half-life (days)³
cis 1.7 x 10⁻²⁰ ~670
trans 3.4 x 10⁻²⁰ ~330

²Determined using a structure estimation method. ³Calculated based on the estimated rate constants.

Atmospheric degradation of this compound through reactions with oxidants like hydroxyl radicals and ozone leads to the formation of various products. As noted, the reaction with ozone can yield products such as HC(O)Br. ucl.ac.uk While some literature discusses the formation of compounds like BrC(O)C(O)Br as atmospheric degradation products, this is primarily reported in the context of 1,2-dibromoethane (B42909) oxidation. acs.orgnih.gov Therefore, based on the provided information, HC(O)Br is a noted potential atmospheric degradation product of this compound.

Aquatic and Soil Biotransformation

Information specifically detailing the aquatic and soil biotransformation of this compound in the provided search results is limited. Much of the available literature on the biodegradation of dibromoethane compounds focuses on 1,2-dibromoethane (EDB).

Specific aerobic and anaerobic biodegradation pathways for this compound were not explicitly described in the provided search results. The literature reviewed primarily discusses the biodegradation of 1,2-dibromoethane, noting that it can undergo biodegradation under both aerobic and anaerobic conditions, with varying rates and pathways depending on the microbial community and environmental conditions. researchgate.netmdpi.comnih.govresearchgate.net However, this information pertains to 1,2-dibromoethane and cannot be directly extrapolated to this compound without specific research on the latter compound.

Based on the available information, the atmospheric degradation pathways, particularly reactions with hydroxyl radicals and ozone, appear to be the most characterized transformation processes for this compound in the environment.

Hydrolysis in Aqueous Environments

Hydrolysis of this compound in water is generally a slow process. Studies indicate that the rate of hydrolysis is very slow at 25°C, but it increases as the pH decreases from 9 to 5. epa.gov At 45°C, the hydrolysis rate is several times faster than at 25°C across different pH levels, and the reaction order approaches one. epa.gov At 45°C and pH 9, dehydrohalogenation appears to be the primary reaction of decomposition. epa.gov The percentage of this compound hydrolyzed after 140 days ranged from 0-13% at 25°C and 33-42% at 45°C. epa.gov Some sources suggest that hydrolysis is the major mode of degradation in groundwater, yielding ethylene (B1197577) glycol and bromide ions, with estimated half-lives ranging from 2.5 years at 25°C and pH 7 to as long as 13.2 years. canada.ca

Persistence in Soil and Groundwater

This compound can be very persistent in soil systems, with its persistence depending on soil type and environmental conditions. herts.ac.uk It has the potential to leach into groundwater. herts.ac.uk While some studies suggest that this compound can be almost completely degraded in soil within a week, a small fraction may persist in topsoil for several years. canada.ca This persistence in soil is attributed to strong interactions with the soil matrix, including potential reactions with nucleophilic O or S groups on soil organic matter, leading to covalent attachment. canada.caasm.org In groundwater, due to its hydrolytic stability and limited biological activity in the subsurface, this compound leached from contaminated soils is expected to persist for years. canada.ca The half-life in Florida groundwater has been determined to be between 1.5 and 2 years at 22°C. canada.ca Uncertainty regarding the mechanisms and rates of both biotic and abiotic degradation presents a challenge in fully understanding its subsurface fate and transport. canada.ca

Influence of Environmental Factors on Biodegradation (e.g., Temperature, DO, pH)

Environmental factors such as temperature, dissolved oxygen (DO), and pH can influence the biodegradation efficiency of this compound. researchgate.netresearchgate.net Studies exploring the biodegradation by microbial consortia under simulated dynamic groundwater conditions have investigated the impact of these factors. researchgate.net Biodegradation has been observed across a relatively broad range of initial dissolved oxygen levels, indicating the adaptability of the microbial consortium. researchgate.net

Microbial Consortia and Biostimulation Strategies

Microbial consortia play a role in the biodegradation of this compound under both aerobic and anaerobic conditions. researchgate.netumass.edu Acclimated microbial consortia have shown the potential for this compound biodegradation under simulated dynamic groundwater conditions. researchgate.net Such consortia can consist of various bacteria, including anaerobic bacteria like Desulfovibrio and facultative anaerobes like Chromobacterium, along with other potential degraders. researchgate.net Biostimulation strategies, such as the addition of substances like rhamnolipid and sodium lactate, have been shown to increase the biodegradation of this compound. researchgate.net Under anaerobic conditions, biodegradation can occur via different pathways, including hydrolytic debromination, reductive dehalogenation (hydrogenolysis), and dibromoelimination (dihaloelimination). umass.edu The rate of degradation under anaerobic conditions can vary significantly depending on the pathway. umass.edu

Degradation Products (e.g., 2-Bromoethanol (B42945), Bromoacetaldehyde)

The biodegradation of this compound can lead to the formation of several degradation products. Under aerobic conditions, a proposed pathway involves the conversion of this compound to 2-bromoethanol, which is then rapidly converted to ethylene oxide. asm.orgresearchgate.net This conversion to ethylene oxide is significant as it prevents the accumulation of potentially toxic intermediates like 2-bromoethanol and bromoacetaldehyde. asm.orgresearchgate.net Ethylene oxide can potentially serve as a growth substrate for certain microbial strains. asm.orgresearchgate.net Under anaerobic conditions, degradation pathways can produce 2-bromoethanol, bromoethane, and ethylene. umass.edu

Data Table: Potential Biodegradation Products of this compound

ConditionProposed Initial ProductFurther TransformationNotes
Aerobic Biodegradation2-BromoethanolEthylene OxideEthylene oxide formation helps prevent accumulation of toxic intermediates like bromoacetaldehyde. asm.orgresearchgate.net
Anaerobic Biodegradation2-Bromoethanol-One of the possible products. umass.edu
Anaerobic BiodegradationBromoethane-Occurs via reductive dehalogenation (hydrogenolysis). umass.edu
Anaerobic BiodegradationEthylene-Occurs via dibromoelimination (dihaloelimination). umass.edu

Volatilization from Environmental Compartments

Volatilization is a significant process influencing the environmental fate of this compound due to its volatile nature. herts.ac.ukdcceew.gov.au A vapor pressure of 31 mm Hg at 25°C indicates that if released to air, this compound will exist primarily as a vapor in the ambient atmosphere. nih.gov Volatilization from moist soil surfaces is considered a moderate fate process based on its Henry's Law constant. canada.ca It can also volatilize from dry soil surfaces due to its high vapor pressure. canada.ca From surface water, this compound volatilizes rapidly into the air, with reported half-lives ranging from 1 to 16 days. oecd.org The high volatility means that the atmosphere is a principal environmental sink for this compound. who.int

Natural Occurrence and Formation (e.g., in Oceans by Algae/Kelp)

This compound is primarily a manufactured chemical, but it can also occur naturally in small amounts in the environment. delaware.govnih.gov It is reported to be formed naturally in the ocean, likely by algae and kelp. nih.govny.gov This natural formation contributes to the presence of this compound in ocean waters and air. oecd.org Arctic brown, red, and green macroalgae are known to release volatile halogenated organic compounds, including this compound. oecd.org While its natural occurrence is noted, the extent of the contribution of these natural sources to global emissions is not fully known. oecd.org

Advanced Analytical Method Development for Environmental Monitoring and Research

Gas Chromatography (GC) Techniques

Gas chromatography is a widely used technique for the separation and analysis of volatile and semi-volatile organic compounds, including halogenated hydrocarbons like 1,2-dibromoethylene (B146495) aaqr.orgepa.govdss.go.thmolybdenumconsortium.org. The technique involves separating components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase molybdenumconsortium.org.

GC with Electron Capture Detector (GC/ECD) for Trace Analysis

Gas chromatography coupled with an Electron Capture Detector (GC/ECD) is a sensitive method commonly employed for the trace analysis of halogenated organic compounds due to the ECD's high sensitivity to electron-capturing species like bromine researchgate.netdss.go.thresearchgate.net. While specific detailed applications for this compound using GC/ECD in environmental trace analysis were not extensively detailed for this compound in the search results, GC/ECD is a standard technique for such analyses researchgate.netdss.go.thresearchgate.net. The performance of GC-MS/ECD systems has been compared, indicating the suitability of these detectors for quantitative detection researchgate.net.

Method Detection Limits and Concentration Ranges

Determining accurate method detection limits (MDLs) and understanding the relevant concentration ranges are essential for environmental monitoring. For volatile organic compounds in groundwater, typical GC-MS methods may have detection limits significantly higher than regulatory limits for some compounds researchgate.net. While specific MDLs for this compound using GC/ECD were not explicitly provided, related studies on VOCs and halocarbons indicate that trace levels, including parts per billion (ppb) and parts per million (ppm) ranges, are relevant in environmental monitoring tandfonline.comresearchgate.netepa.gov. Achieving low detection limits is crucial for assessing the real prevalence of compounds in environmental matrices researchgate.net.

Data regarding the stability of this compound in compressed gas cylinders at the ppm level suggests it can be unstable, which is a consideration for the accuracy of calibration standards used in analysis aaqr.orgtandfonline.comepa.gov.

Column Selection and Interference Mitigation

The selection of the appropriate GC column is critical for achieving adequate separation of target analytes from co-eluting compounds and matrix interferences env.go.jp. For environmental analysis, capillary columns with internal diameters typically ranging from 0.2 to 0.35 mm are generally used, with 0.25 mm columns offering good separation env.go.jp. Wide-bore columns (internal diameter > 0.5 mm) can be used as a substitute for packed columns for larger samples env.go.jp.

Interference mitigation strategies are necessary to ensure accurate quantification. For GC/MS analysis, elemental sulfur can interfere and requires reduction copper treatment env.go.jp. When extracts have a large amount of precipitate, preliminary clean-up using a silica (B1680970) gel column may be necessary for water analysis env.go.jp.

Gas Chromatography-Mass Spectrometry (GC/MS) for Confirmation and Elucidation

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique used for the confirmation and elucidation of organic compounds detected in environmental samples aaqr.orgenv.go.jpepa.govmolybdenumconsortium.orgresearchgate.netshimadzu.comresearchgate.net. GC/MS provides both chromatographic separation and mass spectral information, allowing for the identification of compounds based on their unique fragmentation patterns epa.govnih.gov. This is particularly important for confirming the presence of this compound and differentiating it from other co-eluting compounds or isomers molybdenumconsortium.org. GC/MS is widely used in the analysis of VOCs in various environmental matrices, including air and vehicle cabins aaqr.orgepa.govresearchgate.netresearchgate.net. The NIST database contains GC-MS data for this compound, including its total peaks and characteristic m/z values nih.gov.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is another separation technique that can be applied to the analysis of organic compounds env.go.jpmolybdenumconsortium.orgbirzeit.edushimadzu.co.kr. While GC is typically preferred for highly volatile compounds like this compound, HPLC is suitable for compounds that are less volatile or thermally unstable env.go.jp. HPLC is used for the separation and quantification of components in a mixture based on their interaction with a stationary phase and a mobile liquid phase molybdenumconsortium.org.

Reverse Phase HPLC Methods

Reverse phase HPLC is a common mode of separation where the stationary phase is non-polar and the mobile phase is more polar env.go.jpbirzeit.edushimadzu.co.kr. This method is particularly suitable for the separation of compounds based on their hydrophobicity env.go.jp. In reverse-phase chromatography, components are eluted from most polar to least polar using solvent mixtures such as water-methanol or water-acetonitrile env.go.jp. The most commonly used solid phase in reverse phase HPLC is ODS (Octadecylsilyl) env.go.jp. While the search results mention reverse-phase HPLC in the context of separating compounds based on lipophilic characteristics and analyzing various substances, specific detailed methods for this compound using reverse phase HPLC for environmental analysis were not prominently featured env.go.jpbirzeit.edushimadzu.co.kr. However, the general principles of reverse phase HPLC would be applicable if the compound's properties and the sample matrix are suitable.

Microextraction Techniques for Sample Preparation

Sample preparation is a crucial step in environmental analysis to isolate and concentrate target analytes like this compound from complex matrices such as water, soil, or air. Microextraction techniques offer advantages such as reduced solvent consumption, lower costs, and faster sample throughput compared to traditional extraction methods. While direct information on microextraction specifically for this compound was limited in the search results, relevant techniques for similar volatile organic compounds (VOCs) and halogenated hydrocarbons in environmental samples include:

Liquid-Phase Microextraction (LPME): This involves the partitioning of analytes between an aqueous sample phase and a small volume of organic solvent. Different LPME modes exist, such as single-drop microextraction (SDME) and hollow-fiber LPME.

Solid-Phase Microextraction (SPME): This technique uses a fiber coated with an extractive phase to adsorb analytes from the sample matrix. The adsorbed analytes are then desorbed directly into the analytical instrument (e.g., GC-MS). SPME is widely used for the analysis of VOCs in water, air, and soil.

Stir Bar Sorptive Extraction (SBSE): This method employs a stir bar coated with a sorptive material (e.g., PDMS) to extract analytes from the sample. After extraction, the stir bar is typically subjected to thermal desorption for transfer to a GC-MS.

A study on the biodegradation of light non-aqueous phase liquids (LNAPL) in soil microcosms utilized a methanol (B129727) extraction followed by dilution with deionized water for analysis via purge and trap GC-MS. This method involved placing soil with methanol and a standard solution on a shaker and then in a sonication bath for extraction, indicating a sample preparation approach for volatile compounds in soil matrices. mountainscholar.org

Application in Environmental Monitoring and Remediation Studies

This compound, while not as commonly cited as some other halogenated hydrocarbons like trichloroethylene (B50587) (TCE) or tetrachloroethylene (B127269) (PCE), can be relevant in environmental studies, particularly as a potential transformation product or as a compound present in specific contamination scenarios.

Environmental monitoring efforts often focus on volatile organic compounds (VOCs) and halogenated hydrocarbons due to their potential impact on groundwater and air quality. Compounds frequently monitored include PCE, TCE, cis-1,2-dichloroethene (cDCE), trans-1,2-dichloroethane (tDCE), 1,1-dichloroethane (B41102) (1,1-DCE), and vinyl chloride (VC). nasa.gov These compounds are often associated with contaminated sites, such as those impacted by historical industrial activities or fuel spills. nasa.govresearchgate.net

Research into the biodegradation of halogenated hydrocarbons has shown that several methanogenic bacteria can produce ethylene (B1197577) when exposed to dibromo- or dichloroethane, and this compound. researchgate.netresearchgate.net This indicates that this compound can be a substrate or an intermediate in the anaerobic biodegradation pathways of other related contaminants. Studies on the biotransformation of 1,2-dichloroethane (B1671644) (1,2-DCA) in anaerobic groundwater have shown its degradation to primarily ethylene. researchgate.net The production of such gases from halogenated hydrocarbons has implications for microbial ecology and the treatment of toxic waste. researchgate.netresearchgate.net

In the context of remediation studies, understanding the fate and transport of compounds like this compound is important. While direct remediation strategies specifically targeting this compound were not detailed, studies on the biodegradation of related compounds like 1,2-dibromoethane (B42909) (EDB) highlight the potential for aerobic and anaerobic biodegradation pathways. researchgate.net Biostimulation, through the addition of substrates like phenol, has shown potential to enhance the biodegradation of 1,2-dibromoethane in aerobic groundwater. researchgate.net

Furthermore, this compound has been included in studies investigating the impact of stormwater infiltration practices on groundwater quality, alongside compounds like benzene (B151609) and toluene. metrocouncil.org In one such study, this compound was detected in stormwater runoff entering infiltration practices, although it was either retained by the practice or removed in the vadose zone, suggesting potential attenuation in the subsurface environment. metrocouncil.org

These studies indicate that while this compound may not always be a primary contaminant of concern, its presence and behavior are relevant in the broader context of environmental monitoring and remediation of halogenated hydrocarbons and other organic pollutants.

Data Table: Selected Compounds Mentioned in Relation to this compound

Compound NamePubChem CID
This compound637929 nih.gov
Benzene241 nih.gov
Toluene1140 fishersci.sedsmz.desolvo-chem.com
Ethylbenzene7500 fishersci.iewikipedia.org
Xylenes (o-, m-, p-)7237 (o-) fishersci.nobmrb.iofishersci.no, 7809 (p-) wikipedia.orgscribd.com
Trichloroethylene6575 fishersci.cauni.lunih.gov
Tetrachloroethylene31373 wikipedia.orgfishersci.iethegoodscentscompany.comatamanchemicals.comnih.gov
Vinyl chloride6338 iiab.menih.govuni.lunih.gov
1,2-Dibromoethane7839 wikipedia.org
1,1-Dibromoethane11201 fishersci.co.ukwikipedia.org
1,2-DichloroethaneNot explicitly found in search results in relation to this compound, but mentioned alongside EDB researchgate.netresearchgate.net
1,1-DichloroethaneNot explicitly found in search results in relation to this compound, but mentioned in environmental monitoring nasa.gov
cis-1,2-DichloroetheneNot explicitly found in search results in relation to this compound, but mentioned in environmental monitoring nasa.gov
trans-1,2-DichloroethaneNot explicitly found in search results in relation to this compound, but mentioned in environmental monitoring nasa.gov

Note: The PubChem CIDs for xylene isomers (o-, m-, p-) and dichloroethane isomers were included as they were mentioned in the context of environmental monitoring alongside compounds that might be related to this compound or found in similar contaminated sites. Specific CIDs for m-xylene (B151644) and the dichloroethane isomers were not directly retrieved in the searches focused on this compound but are common environmental contaminants.

Interactive Table:

Compound NamePubChem CID
This compound637929
Benzene241
Toluene1140
Ethylbenzene7500
o-Xylene7237
p-Xylene7809
Trichloroethylene6575
Tetrachloroethylene31373
Vinyl chloride6338
1,2-Dibromoethane7839
1,1-Dibromoethane11201
1,2-Dichloroethane-
1,1-Dichloroethane-
cis-1,2-Dichloroethene-
trans-1,2-Dichloroethane-

Note: Interactive table functionality is simulated here. In a live environment, this table could be sortable or searchable.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

In organic synthesis, 1,2-dibromoethylene (B146495) functions as a versatile building block. Its ability to undergo addition reactions due to the presence of the double bond makes it a useful intermediate for creating more complex organic molecules. solubilityofthings.comontosight.ai It can be utilized to introduce bromine atoms into organic structures or as a precursor for 1,2-disubstituted ethane (B1197151) derivatives. thieme-connect.comthieme-connect.com For instance, it can be used as a source of electrophilic bromine for the bromination of carbanions. thieme-connect.comthieme-connect.comchemicalbook.com

Furthermore, 1,2-dibromoethane (B42909) (closely related to this compound, often referred to interchangeably in some contexts or used in similar applications) is employed to activate magnesium for the formation of Grignard reagents. thieme-connect.comchemicalbook.comatamanchemicals.com This activation process exposes a reactive magnesium surface, facilitating the conversion of otherwise unreactive halides into Grignard reagents, which are crucial in carbon-carbon bond formation for synthesizing complex molecules. thieme-connect.comchemicalbook.com

Research has also explored the use of 1,2-dibromoethane in palladium-catalyzed vinylation reactions of aryl iodides to synthesize styrenes and stilbenes. In these reactions, vinyl bromide is generated in situ from 1,2-dibromoethane and then undergoes cross-coupling. researchgate.net

Precursor in Heterocyclic Synthesis

This compound (or 1,2-dibromoethane) plays a role as a precursor in the synthesis of various heterocyclic compounds. For example, 1,2-dibromoethane has been used in the alkylation of bis(imidazolylmethyl)benzene precursors to form bis-bromoethylimidazolium bromide salts, which are intermediates in the synthesis of tetra-imidazolium macrocycles. nih.govfrontiersin.org These macrocycles are of interest in the development of anion receptors and N-heterocyclic carbene metal complexes. frontiersin.org While alternative reagents may be preferred for large-scale synthesis due to safety considerations, 1,2-dibromoethane has demonstrated utility in the discovery phase of synthesizing complex heterocyclic structures like the benzoxazepine core found in certain pharmaceutical compounds. pharmtech.com

Role in Polymer Chemistry (e.g., Vinyl Bromide Precursor for Fire Retardants)

This compound (or 1,2-dibromoethane) serves as a precursor for the production of vinyl bromide (bromoethene). chemicalbook.comatamanchemicals.comwikipedia.orggezondheidsraad.nl Vinyl bromide is an important monomer in polymer chemistry. It is primarily consumed as a comonomer to impart fire retardant properties to polymers, particularly acrylate (B77674) polymers. wikipedia.orgnih.gov The incorporation of bromine atoms into the polymer structure enhances its resistance to combustion. aerofiltri.it Vinyl bromide is also used in the formation of copolymers with flame-retardant characteristics. nih.gov

Intermediate in the Synthesis of Dyes, Resins, Gums, and Waxes

1,2-Dibromoethane is recognized as a useful intermediate in the synthesis of various industrial products, including dyes, resins, gums, and waxes. nih.govthieme-connect.comatamanchemicals.comcdc.govindustrialchemicals.gov.auapvma.gov.auwww.gov.ukdcceew.gov.au This application highlights its versatility as a chemical building block in the production of materials with diverse properties and uses. While some historical uses of 1,2-dibromoethane in these areas may have diminished due to regulatory changes, it continues to be listed as an intermediate for these purposes. nih.govcdc.gov

Utilization in Specific Industrial Processes (e.g., as a non-flammable solvent for resins, gums, waxes)

Beyond its role as a reactant or intermediate, 1,2-dibromoethane has been utilized in specific industrial processes. It has been noted for its use as a solvent, particularly as a non-flammable solvent for resins, gums, and waxes. thieme-connect.comatamanchemicals.comgezondheidsraad.nlindustrialchemicals.gov.auapvma.gov.au Its properties, including being a dense, colorless, and non-flammable liquid, contribute to its suitability for dissolving these materials. nih.govthieme-connect.comatamanchemicals.comdcceew.gov.au This application leverages its physical characteristics rather than solely its chemical reactivity.

Historical Perspectives on 1,2 Dibromoethylene Research

Evolution of Understanding its Chemical Reactivity

The chemical reactivity of 1,2-dibromoethylene (B146495) is primarily influenced by the presence of its carbon-carbon double bond and the two bromine atoms. Early research likely focused on its behavior in fundamental organic reactions characteristic of alkenes and organobromine compounds. The compound can exist as cis and trans isomers, and the specific geometry can significantly influence its chemical reactivity. rsc.orgresearchgate.net

Studies have shown that this compound undergoes various types of chemical reactions, including addition and substitution reactions. The carbon-carbon double bond makes it susceptible to electrophilic addition reactions, a hallmark of alkene chemistry. For instance, it can react with hydrogen bromide to form 1,1,2-tribromoethane. The presence of bromine atoms also allows for substitution reactions where these atoms can be replaced by other functional groups. Reacting with a strong base like potassium hydroxide (B78521), for example, can lead to the formation of acetylene (B1199291) through dehydrohalogenation. doubtnut.com

More recent research has delved into the nuanced reactivity of its isomers. Experiments using techniques like crossed-beam experiments with electrostatic control have enabled the spatial separation of cis and trans stereoisomers, allowing for the study of their distinct reactivities in processes such as chemi-ionisation reactions with excited atoms. rsc.orgresearchgate.net This highlights a shift towards understanding the subtle effects of molecular geometry and even rotational states on chemical reaction dynamics. rsc.orgresearchgate.net

Development of Synthetic Routes

The synthesis of this compound has been a key aspect of its research history, with methods evolving to improve yield, purity, and control over isomer ratios. One of the established synthetic routes involves the halogenation of acetylene (C₂H₂) with bromine (Br₂). wikipedia.org To prevent the formation of tetrahalogenated byproducts, acetylene is typically used in excess, with bromine serving as the limiting reagent. wikipedia.org

Another method developed for the synthesis of this compound involves the use of N-bromosuccinimide (NBS) and lithium bromide (LiBr). In this approach, NBS acts as a source of electrophilic bromine, followed by the addition of bromide from LiBr. wikipedia.org

Historically, the preparation of this compound also involved the dehydrohalogenation of 1,1,2,2-tetrabromoethane (B165195) using strong bases like potassium hydroxide in ethanol (B145695). The reaction conditions, such as temperature and solvent polarity, have been found to significantly influence the ratio of cis to trans isomers obtained. Polar aprotic solvents, for instance, tend to favor the formation of the trans isomer due to reduced steric hindrance. Early methods for separating the cis and trans forms included fractional distillation. nih.gov

Data on a synthesis method from acetylene using bromine in dichloromethane (B109758) with N,N-dimethyl-formamide as an additive shows a yield of 73% for this compound, with a trans/cis (E/Z) ratio of 96/4. chemicalbook.com

ReactantsConditionsProductYieldE/Z Ratio
Acetylene, BromineDichloromethane, DMF, -5 to 20 °C, 4 hours stirringThis compound73%96/4

Shift in Application Focus (e.g., from lead scavenger to chemical intermediate)

The application focus of this compound has undergone a significant transformation over its history. Historically, one of its primary uses was as a lead scavenger in antiknock additives for leaded gasoline. atamanchemicals.comcdc.govwikipedia.orgchemicalbook.comca.govnih.govindustrialchemicals.gov.au In this application, it reacted with lead residues produced during fuel combustion to form volatile lead bromides, which helped prevent lead deposits from accumulating in the engine. atamanchemicals.comwikipedia.orgchemicalbook.com This use was widespread in the 1970s and early 1980s. cdc.govdelaware.gov However, with the global phase-out of leaded gasoline, particularly in the US by 1996, the demand for this compound for this purpose declined dramatically. atamanchemicals.comca.gov

Concurrently, this compound was also extensively used as a fumigant for soil, grains, fruits, and vegetables to control insects, pests, and nematodes. atamanchemicals.comcdc.govchemicalbook.comnih.govdelaware.govinchem.org This application increased after the restriction of other fumigants like 1,2-dibromo-3-chloropropane (B7766517) (DBCP). wikipedia.orgchemicalbook.com However, concerns regarding its toxicity led to the banning of most agricultural uses in the US by the Environmental Protection Agency (EPA) in 1984. atamanchemicals.comcdc.govnih.govdelaware.gov

Following the decline of its major historical uses, the application focus of this compound shifted towards its role as a versatile chemical intermediate in organic synthesis. atamanchemicals.comcdc.govca.govnih.govinchem.orgontosight.ai It is now utilized in the preparation of a variety of organic compounds, including dyes, resins, waxes, gums, and pharmaceuticals. atamanchemicals.comcdc.govca.govnih.govinchem.org Its reactivity, particularly its ability to participate in addition reactions and act as a brominating agent, makes it valuable in the synthesis of more complex molecules. ontosight.aisolubilityofthings.com For example, it is used to brominate carbanions and to activate magnesium for the preparation of Grignard reagents. atamanchemicals.comchemicalbook.com In some instances, it is still used as a fumigant for specific applications like treating felled logs for termites and beetles or controlling wax moths in beehives. atamanchemicals.comwikipedia.orgchemicalbook.comca.govnih.gov

Historical ApplicationPeriod of Major Use (Approx.)Shifted Application FocusCurrent Uses (Selected)
Lead ScavengerUp to mid-1990s in the USChemical IntermediateSynthesis of dyes, resins, waxes, gums, pharmaceuticals. atamanchemicals.comcdc.govca.govnih.govinchem.org
Agricultural FumigantUp to early 1980s in the USChemical IntermediateOrganic synthesis reagent, specific fumigation (logs, beehives). atamanchemicals.comwikipedia.orgchemicalbook.comca.govnih.gov

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Reactivity and Catalysis

Research continues into utilizing 1,2-dibromoethylene (B146495) in novel catalytic reactions and exploring its unconventional reactivity patterns. Its vicinal dibromo functionality and the presence of a double bond offer opportunities for diverse transformations. Studies have explored its use in cross-metathesis reactions, particularly with molybdenum-based catalysts, to achieve Z-selectivity in the synthesis of substituted alkenes. nih.govnih.gov While some transformations with this compound can be inefficient and non-stereoselective, the development of new catalytic systems, such as specific molybdenum monoaryloxide chloride complexes, has shown improved efficiency and selectivity. nih.govnih.gov

The compound's reactivity as an electrophile in addition and substitution reactions is also a subject of ongoing investigation, with potential for developing new synthetic methodologies. The exploration of its interaction with nucleophiles and electrophiles due to the double bond and bromine atoms is fundamental to unlocking new reaction pathways.

Development of Sustainable Synthetic Methodologies

Developing sustainable methods for the synthesis and utilization of this compound is a key research area. This includes exploring alternative synthesis routes that minimize hazardous reagents and byproducts, as well as developing cleaner catalytic processes. While traditional synthesis involves the halogenation of acetylene (B1199291) with bromine, research into more environmentally benign approaches is relevant. wikipedia.org

Furthermore, the potential for reversible reactions involving vicinal dihalides like 1,2-dibromoethane (B42909) (which can be related to this compound through addition/elimination) is being investigated in the context of shuttle catalysis for both synthesis and potential remediation of halogenated pollutants. ethz.chacs.org This highlights a paradigm shift towards reversible and less wasteful chemical processes.

Advanced Computational Modeling for Predictive Chemistry

Computational modeling plays a crucial role in understanding the reactivity, properties, and transformation pathways of this compound. Advanced computational methods, such as Density Functional Theory (DFT) calculations, are being used to elucidate reaction mechanisms, predict activity and selectivity in catalytic processes, and understand the origins of observed chemical behavior. nih.govnih.govbc.edu

Computational studies can also provide insights into the conformational isomerism of related dihaloethanes, which can inform the understanding of this compound's behavior. acs.org For environmental studies, computational modeling, potentially paired with experimental techniques like stable isotope probing, can help track degradation pathways in complex matrices.

Integration into Novel Functional Materials and Niche Applications

The unique structural features of this compound suggest potential for its integration into novel functional materials. While not extensively detailed in the search results specifically for future research on this compound itself, its role as a building block or intermediate in the synthesis of various compounds, including those used in flame retardants and agrochemicals, indicates its potential in materials science.

Research has shown the use of 1,2-dibromoethane as a linker in grafting ferrocene (B1249389) units onto polymers for potential applications in composite solid propellants. ingentaconnect.com This exemplifies how related dibromoalkanes can be utilized in material synthesis, suggesting similar possibilities for this compound in creating functionalized molecules or polymers with specific properties.

Furthermore, this compound has been explored in the modification of compounds for use as oil field emulsion breakers, demonstrating a niche application derived from its reactivity. researchgate.net

Refined Understanding of Environmental Transformation Pathways

Despite the historical use and presence of this compound and related compounds in the environment, a refined understanding of its transformation pathways is still an active area of research. Studies are investigating the biodegradation of 1,2-dibromoethane (a saturated analog) under both aerobic and anaerobic conditions by microbial consortia. nih.govmdpi.com Research utilizing dual C-Br isotope fractionation is being conducted to elucidate the reaction mechanisms of 1,2-dibromoethane biodegradation, which can provide valuable information for future biodegradation studies of related compounds like this compound in contaminated sites. acs.org

Q & A

Q. What are the recommended synthetic routes for 1,2-dibromoethylene, and how do reaction conditions influence isomer formation?

  • Methodological Answer : this compound (C₂H₂Br₂) is typically synthesized via bromination of acetylene or dehydrohalogenation of 1,1,2,2-tetrabromoethane. The reaction pathway determines the cis/trans isomer ratio:
  • Direct bromination of acetylene with Br₂ in CCl₄ yields a mixture of cis and trans isomers .
  • Dehydrohalogenation using KOH/ethanol selectively produces the trans isomer due to steric hindrance favoring anti-elimination .
  • Key variables : Temperature (lower temps favor cis), solvent polarity, and catalyst presence.
  • Characterization : GC-MS and NMR (¹H/¹³C) distinguish isomers via coupling constants (cis: J ≈ 12 Hz; trans: J ≈ 0 Hz) .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.